molecular formula C12H13NO3 B7907204 4,7-Dioxa-11-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-trien-12-one

4,7-Dioxa-11-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-trien-12-one

Cat. No. B7907204
M. Wt: 219.24 g/mol
InChI Key: DHTGVNYPNFVESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dioxa-11-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-trien-12-one is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dioxa-11-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-trien-12-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dioxa-11-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-trien-12-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4,7-Dioxa-11-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-trien-12-one involves the formation of a tricyclic ring system with an oxygen and nitrogen atom at positions 4 and 7, respectively. The synthesis will involve the use of a Diels-Alder reaction to form the tricyclic ring system, followed by a series of functional group transformations to introduce the necessary oxygen and nitrogen atoms.

Starting Materials
Cyclopentadiene, Maleic anhydride, Ethylene glycol, Ammonium acetate, Acetic acid, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Sodium sulfate, Methanol, Chloroform, Acetone, Diethyl ethe

Reaction
Step 1: Cyclopentadiene and maleic anhydride undergo a Diels-Alder reaction to form the adduct., Step 2: The adduct is treated with ethylene glycol to form a cyclic acetal., Step 3: The cyclic acetal is hydrolyzed with aqueous acid to form a diol., Step 4: The diol is oxidized with sodium periodate to form a dialdehyde., Step 5: The dialdehyde is treated with ammonium acetate and acetic acid to form a cyclic imine., Step 6: The cyclic imine is reduced with sodium borohydride to form the desired compound., Step 7: The product is purified by recrystallization from methanol.

properties

IUPAC Name

2,3,6,8,9,10-hexahydro-[1,4]dioxino[2,3-h][1]benzazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12-3-1-2-8-6-10-11(7-9(8)13-12)16-5-4-15-10/h6-7H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTGVNYPNFVESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2NC(=O)C1)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,8,9,10-Hexahydro-[1,4]dioxino[2,3-h][1]benzazepin-7-one

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